Toxyloxanthone D
Description
Overview of Xanthones in Natural Products Chemistry
Xanthones, characterized by their tricyclic 9H-xanthen-9-one core structure, represent a significant class of oxygenated heterocyclic compounds widely distributed in nature. nih.govmdpi.com These secondary metabolites are predominantly found in higher plants, particularly in families such as Clusiaceae, Gentianaceae, and Moraceae, as well as in various fungi and lichens. nih.govnih.gov The basic xanthone (B1684191) scaffold can be extensively modified through processes like oxygenation, glycosylation, and prenylation, leading to a vast diversity of structures. nih.gov This structural variety underpins the wide range of biological activities attributed to this class of compounds, making them a focal point in natural products chemistry and drug discovery. mdpi.com
Significance of Prenylated Xanthones in Biomedical Research
Among the various subclasses of xanthones, prenylated xanthones have garnered substantial attention from the biomedical research community. These compounds are distinguished by the attachment of one or more isoprenoid units, typically 3-methylbut-2-enyl (prenyl) groups, to the xanthone nucleus. scielo.br The presence of these lipophilic prenyl chains is known to significantly enhance the pharmacological properties of the parent molecule. This modification can increase the compound's affinity for biological membranes and proteins, thereby improving its bioavailability and potency. scielo.br Consequently, prenylated xanthones exhibit a broad spectrum of promising biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects against various cancer cell lines. researchgate.net
Research Landscape and Importance of Toxyloxanthone D
This compound is a specific prenylated xanthone that has emerged as a subject of scientific interest. Its chemical structure is formally defined as 1,3,5,6-tetrahydroxy-2,7-bis(3-methylbut-2-enyl)xanthen-9-one. Research into this compound is part of a broader effort to identify and characterize novel bioactive molecules from natural sources. The investigation of this compound and its analogs contributes to a deeper understanding of the structure-activity relationships within the prenylated xanthone class. The potential pharmacological activities of this compound, suggested by its chemical structure and the known properties of related compounds, drive its importance in the ongoing search for new therapeutic leads.
Structure
3D Structure
Properties
IUPAC Name |
1,3,5,6-tetrahydroxy-2,7-bis(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-9-15-21(27)18-17(29-23(15)22(28)19(13)25)10-16(24)14(20(18)26)8-6-12(3)4/h5-6,9-10,24-26,28H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEUTPGCGSJHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation of Toxyloxanthone D
Phytochemical Investigations Leading to Toxyloxanthone D Discovery
The discovery and characterization of this compound are primarily linked to comprehensive phytochemical investigations aimed at identifying bioactive compounds from plant sources. A notable study involved the investigation of the chemical constituents of Cudrania fruticosa (Roxb) Wight ex Kurz, a plant species that had not been extensively studied for its chemical makeup. This research led to the isolation of this compound (12) alongside other known and new compounds. The structural elucidation of this compound was achieved through detailed spectroscopic analyses, confirming its identity as a xanthone (B1684191) derivative. thieme-connect.com
Natural Sources of this compound and Related Xanthones
Xanthones are not ubiquitously distributed in the plant kingdom but are concentrated in specific plant families and genera. This compound, as a member of this class, is found within these characteristic botanical groups.
This compound has been specifically isolated from the roots of Cudrania fruticosa (Moraceae). thieme-connect.com This species is part of the Cudrania genus, which is known to be a source of various prenylated xanthones. Other Cudrania species, such as Cudrania cochinchinensis and Cudrania tricuspidata, have also yielded a range of xanthone compounds, including toxyloxanthones C and D, as well as other related structures like cudraxanthones and alvaxanthone. thieme-connect.comacs.orgsci-hub.se
Related xanthones are also abundant in other genera:
The genus Garcinia (Clusiaceae), particularly Garcinia mangostana (mangosteen), is a well-known source of numerous xanthones, including α-mangostin and β-mangostin. unram.ac.idresearchgate.netunram.ac.idnih.govajchem-a.comms-editions.cl
The Calophyllum genus (Calophyllaceae/Clusiaceae) yields xanthones such as caloxanthones, macluraxanthone, and pyranojacareubin. nih.govcabidigitallibrary.orgnih.govmdpi.com
The Hypericum genus (Hypericaceae) is also recognized for its xanthone constituents, including compounds like hyperxanthone (B12302290) E and mangiferin. frontiersin.orgresearchgate.netresearchgate.net
Artocarpus species (Moraceae) have also been reported to contain xanthones, such as cycloartobiloxanthone. researchgate.netasianpubs.org
Xanthones are predominantly found in several plant families, reflecting their specific biosynthetic pathways and ecological roles. The primary families associated with xanthone occurrence include:
Moraceae: This family includes genera like Cudrania and Artocarpus, which are significant sources of xanthones. thieme-connect.comsci-hub.seresearchgate.netasianpubs.orgnaturalis.nljapsonline.com
Clusiaceae (also known as Guttiferae or Calophyllaceae): This family is a major reservoir for xanthones, with genera such as Garcinia, Calophyllum, Clusia, and Cratoxylum being extensively studied. nih.govms-editions.clnih.govcabidigitallibrary.orgnih.govmdpi.comfrontiersin.orgbrieflands.comresearchgate.netsemanticscholar.orgnih.gov
Hypericaceae: The Hypericum genus, commonly known as St. John's Wort, is another important family where xanthones are frequently identified. frontiersin.orgresearchgate.netresearchgate.netfmach.itmdpi.com
Gentianaceae and Polygalaceae are also mentioned as families where xanthones occur. frontiersin.orgsemanticscholar.org
Isolation Methodologies for this compound from Natural Extracts
The isolation of this compound, like other xanthones, from complex plant matrices involves a series of extraction and purification steps, employing established techniques in natural product chemistry.
The initial step in isolating this compound involves extracting the plant material using suitable solvents. Common solvents used for xanthone extraction, based on their polarity, include:
Hexane
Chloroform
Ethyl acetate (B1210297)
Acetone
Methanol
Water
Traditional methods like maceration , where powdered plant material is steeped in a solvent for an extended period, are frequently employed. thieme-connect.comunram.ac.idresearchgate.netunram.ac.idcabidigitallibrary.orgnih.govoleumdietetica.es Other extraction techniques utilized for xanthones include Soxhlet extraction , microwave-assisted extraction , and subcritical water extraction , which can offer advantages in terms of efficiency and time. nih.govoleumdietetica.esscielo.brresearchgate.net The choice of solvent and method depends on the polarity of the target compound and the nature of the plant matrix.
Following crude extraction, chromatographic techniques are essential for separating and purifying this compound from other co-extracted compounds. These methods exploit differences in the physical and chemical properties of the compounds.
Key chromatographic techniques used for xanthone isolation include:
Column Chromatography (CC): A foundational technique for separating compounds based on their differential adsorption to a stationary phase.
Vacuum Liquid Chromatography (VLC): A faster version of column chromatography that uses reduced pressure to speed up solvent flow. unram.ac.idresearchgate.netunram.ac.idajchem-a.com
Gravitational Column Chromatography (GCC): Standard column chromatography relying on gravity for solvent elution. unram.ac.idresearchgate.net
Thin-Layer Chromatography (TLC): Used for monitoring separation progress and preliminary identification of compounds. unram.ac.idresearchgate.netunram.ac.idajchem-a.comoleumdietetica.es
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for precise separation and quantification. ajchem-a.comoleumdietetica.estiprpress.comnih.gov
High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Centrifugal Partition Chromatography (HPCPC) are advanced techniques used for large-scale purification. tiprpress.com
Common stationary phases employed in these chromatographic methods are silica (B1680970) gel and calcium oxide (CaO) . unram.ac.idresearchgate.netajchem-a.com The selection of mobile phases, often a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate or hexane-acetone mixtures), is critical for achieving effective separation. unram.ac.idresearchgate.netajchem-a.com
Compound List
Biosynthetic Pathways of Toxyloxanthone D
General Biosynthesis of Xanthone (B1684191) Core Structures
The formation of the fundamental xanthone scaffold is a classic example of a mixed biosynthetic pathway, integrating intermediates from both the shikimate and the acetate (B1210297) (polyketide) pathways. nih.govfrontiersin.org
Acetate-Shikimate Pathway : The A-ring of the xanthone structure is typically derived from the polyketide pathway. This process begins with the condensation of one molecule of benzoyl-CoA (or a related starter unit from the shikimate pathway) with three molecules of malonyl-CoA, which are derived from acetyl-CoA. nih.govuniroma1.it This condensation is catalyzed by a type III polyketide synthase enzyme known as benzophenone (B1666685) synthase (BPS). nih.gov
Benzophenone Intermediate : The reaction catalyzed by BPS results in the formation of a key benzophenone intermediate, most commonly 2,4,6-trihydroxybenzophenone. uniroma1.it This intermediate can then undergo further modifications, such as hydroxylation by a benzophenone 3'-hydroxylase, a cytochrome P450-dependent monooxygenase, to yield 2,3',4,6-tetrahydroxybenzophenone. This tetrahydroxybenzophenone is a central precursor for a vast array of xanthones. nih.govnih.gov
Oxidative Cyclization : The final step in forming the core xanthone ring is a regioselective intramolecular oxidative coupling of the benzophenone intermediate. This cyclization, mediated by a specific cytochrome P450 enzyme, forms the characteristic dibenzo-γ-pyrone (xanthone) structure. Depending on the cyclization pattern, two primary xanthone precursors are formed: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govfrontiersin.org These simple xanthones then serve as the foundational skeletons for further elaboration into more complex derivatives like Toxyloxanthone D.
Introduction of Prenyl (Isoprenoid) Groups in Xanthone Biosynthesis
The addition of one or more five-carbon prenyl groups is a crucial modification that significantly increases the structural diversity and biological activity of xanthones. frontiersin.org This process, known as prenylation, attaches lipophilic side chains to the xanthone core, which is catalyzed by prenyltransferase enzymes.
Isoprenoid Precursor Pathways (Mevalonate and Methylerythritol Phosphate Pathways)
The five-carbon building blocks for prenylation, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two independent pathways in plants, which are compartmentalized within the cell.
Mevalonate (MVA) Pathway : Located in the cytoplasm, the MVA pathway begins with acetyl-CoA and proceeds through the intermediate mevalonic acid to produce IPP. This pathway is primarily responsible for synthesizing precursors for sesquiterpenes, triterpenes (like sterols), and polyterpenes.
Methylerythritol Phosphate (MEP) Pathway : Occurring in the plastids, the MEP pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. It is the source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes, and carotenoids.
DMAPP is the active prenyl donor for the prenylation of aromatic compounds like xanthones. While both pathways produce IPP, which can be converted to DMAPP, there can be cross-talk between the compartments, allowing intermediates to be exchanged.
Enzymatic Prenylation Mechanisms
The attachment of a DMAPP moiety to the xanthone nucleus is catalyzed by a class of enzymes called aromatic prenyltransferases (aPTs). These enzymes often exhibit specificity for both the aromatic substrate (the xanthone acceptor) and the position of attachment (regiospecificity). nih.govnih.gov
The reaction involves an electrophilic attack of the carbocation generated from DMAPP onto the electron-rich aromatic ring of the xanthone. The positions for C-prenylation are typically ortho or para to a hydroxyl group, which activates the ring. Plant prenyltransferases that act on phenolic compounds have been identified and characterized, demonstrating a range of substrate flexibility and regiospecificity. acs.orgacs.org For instance, some flavonoid prenyltransferases from the Moraceae family have been shown to promiscuously prenylate xanthone substrates. nih.govnih.gov
Mechanistic Aspects of this compound Biosynthesis
While the complete enzymatic sequence for this compound has not been elucidated in a single study, a scientifically sound pathway can be proposed based on known biosynthetic steps for similar compounds. The structure of this compound suggests a specific sequence of hydroxylation and di-prenylation events starting from a common xanthone precursor.
Formation of the Xanthone Core : The biosynthesis initiates with the formation of 1,3,5-trihydroxyxanthone (1,3,5-THX) via the mixed shikimate-polyketide pathway as described in section 3.1.
Hydroxylation at C-6 : The 1,3,5-THX core undergoes a crucial hydroxylation step at the C-6 position. This reaction is catalyzed by a specific hydroxylase, likely a cytochrome P450 monooxygenase (termed xanthone-6-hydroxylase or X6H), to form 1,3,5,6-tetrahydroxyxanthone (B1664531). semanticscholar.orguniroma1.it This particular intermediate has been identified in plant cell cultures and is the preferred substrate for certain prenyltransferases. semanticscholar.orgnih.gov
First Regiospecific Prenylation : The 1,3,5,6-tetrahydroxyxanthone molecule is then subjected to its first prenylation. A specific xanthone prenyltransferase (PT) catalyzes the attachment of a DMAPP molecule to either the C-2 or C-7 position. The presence of hydroxyl groups at C-1, C-3, C-5, and C-6 makes the aromatic rings electron-rich and thus susceptible to electrophilic attack by the prenyl cation.
Second Regiospecific Prenylation : Following the first prenylation, a second prenyltransferase acts on the mono-prenylated intermediate to attach another DMAPP molecule at the remaining open position (C-7 or C-2, respectively), yielding the final this compound structure. It is plausible that two distinct, highly regiospecific prenyltransferase enzymes are required to achieve this specific di-prenylation pattern, or a single enzyme may catalyze both steps. The isolation of numerous prenylated xanthones from plants in the Moraceae family, such as Maclura, supports the presence of a diverse toolkit of such enzymes. nih.govresearchgate.net
Environmental and Genetic Factors Influencing Xanthone Biosynthesis in Plants
The production of secondary metabolites like this compound is not static but is dynamically regulated by a complex interplay of genetic and environmental cues. These factors often influence the expression of key biosynthetic genes, thereby modulating the quantity and composition of the compounds produced.
Environmental Factors : Abiotic stresses are potent inducers of secondary metabolism in plants. Factors such as high-intensity light (including UV radiation), temperature fluctuations, water availability (drought), and soil nutrient composition can significantly impact the accumulation of phenolic compounds. nih.govnih.govmdpi.com For instance, increased UV light can upregulate the expression of genes in the shikimate and phenylpropanoid pathways, leading to a higher flux towards phenolic compounds, including xanthones, which may serve a protective role as antioxidants or UV screens. nih.gov Biotic factors, such as attack by herbivores or infection by pathogens, are also well-known elicitors of phytoalexin production, a category to which many xanthones belong. mdpi.com
Genetic Factors : The biosynthetic pathways are fundamentally controlled at the genetic level. The expression of pathway genes, such as benzophenone synthase and prenyltransferases, is regulated by a network of transcription factors (TFs). nih.gov Families of TFs like MYB, bHLH, and WRKY are known to act as master regulators of various branches of secondary metabolism. researchgate.net These TFs can bind to specific promoter regions of the biosynthetic genes, either activating or repressing their transcription in response to developmental signals or environmental stimuli. The specific genetic regulators for xanthone biosynthesis in Maclura are yet to be fully characterized, but they are presumed to be a key determinant of the specific xanthone profiles observed in these plants.
Chemical Synthesis and Structural Modification of Toxyloxanthone D
Synthetic Approaches to Xanthone (B1684191) Core Structures
The dibenzo-γ-pyrone core of xanthones can be assembled through several established synthetic routes. These methods offer versatility in accessing a wide range of substitution patterns on the xanthone scaffold. The most prominent strategies include condensation reactions, benzophenone (B1666685) cyclization, and diaryl ether cyclization, with recent advancements focusing on catalytic methods for improved efficiency. semanticscholar.orgnih.gov
One of the most classical and atom-economical methods for xanthone synthesis is the direct condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) derivative. nih.gov This reaction typically proceeds via an initial Friedel-Crafts acylation to form a 2,2'-dihydroxybenzophenone (B146640) intermediate, which then undergoes intramolecular cyclodehydration to yield the xanthone.
A widely used protocol is the Grover, Shah, and Shah reaction, which employs zinc chloride in phosphoryl chloride. nih.gov Another effective condensing agent is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which promotes the formation of an acylium ion from the salicylic acid, facilitating the subsequent acylation of the phenol partner. semanticscholar.org However, these methods often have limitations, showing higher efficacy with electron-rich phenol substrates like phloroglucinol (B13840) or resorcinol (B1680541) derivatives. Reactions involving less activated, electron-poor phenols can be challenging and may not proceed to completion. semanticscholar.org
This strategy involves the synthesis and subsequent cyclization of a 2,2'-dihydroxybenzophenone intermediate. It is a fundamental and widely applied method for constructing the xanthone core. The benzophenone precursor can be synthesized through various reactions, such as the Fries rearrangement of a phenyl salicylate (B1505791) or a Friedel-Crafts acylation.
Once the 2,2'-dihydroxybenzophenone is obtained, the critical ring-closing step is typically achieved through cyclodehydration. This transformation can be promoted by various reagents, including acidic catalysts or heating at high temperatures. The biosynthesis of many natural xanthones is also believed to proceed through the oxidative coupling of benzophenone precursors, highlighting the significance of this route in both laboratory synthesis and nature.
Another classical approach to the xanthone nucleus uses a diaryl ether as the key intermediate. nih.gov This route involves two main variations:
Intramolecular Friedel-Crafts Acylation: A 2-phenoxybenzoic acid derivative is cyclized under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid) to form the xanthone. The 2-phenoxybenzoic acid precursors are often prepared via an Ullmann condensation between a phenol and an o-halobenzoic acid.
Other Cyclization Strategies: Alternative methods for cyclizing diaryl ethers have been developed, including those involving palladium-catalyzed intramolecular C-H activation.
This route offers a different strategic approach compared to the benzophenone cyclization and can be advantageous for synthesizing specific substitution patterns.
Modern synthetic chemistry has focused on developing more efficient, milder, and environmentally benign methods for xanthone synthesis. Catalytic approaches, particularly those using nanocatalysts, have emerged as a powerful tool. semanticscholar.org
Recent research has demonstrated the use of copper-based magnetically recoverable nanocatalysts for the one-step synthesis of xanthones. semanticscholar.org This method involves the ligand-free intermolecular coupling of 2-substituted benzaldehydes with a range of phenols. The use of a nanocatalyst, such as copper nanoparticles on silica-coated maghemite, offers high efficiency, compatibility with various functional groups, significantly reduced reaction times, and easy recovery and reuse of the catalyst. Other nanocatalysts, such as those based on nanopalladium, have also been employed in microwave-assisted syntheses, further enhancing reaction speed and yields.
Table 1: Comparison of Synthetic Routes to the Xanthone Core
| Method | Key Intermediates | Common Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Condensation Reaction | Salicylic acid, Phenol | Eaton's reagent, ZnCl₂/POCl₃ | Atom-economical, often one-pot | Often limited to electron-rich phenols |
| Benzophenone Cyclization | 2,2'-Dihydroxybenzophenone | PPA, H₂SO₄, Heat | Versatile, mimics biosynthetic pathway | Requires synthesis of benzophenone precursor |
| Diaryl Ether Cyclization | 2-Phenoxybenzoic acid | PPA, H₂SO₄, Pd catalysts | Alternative retrosynthetic approach | Precursor synthesis can be harsh (Ullmann) |
| Nanocatalysis | Benzaldehyde, Phenol | Cu- or Pd-based nanocatalysts | High efficiency, mild conditions, catalyst is reusable | Catalyst preparation may be complex |
Strategies for the Total Synthesis of Toxyloxanthone D and its Analogues
The total synthesis of a complex natural product like this compound (1,3,5,6-tetrahydroxy-2,7-bis(3-methylbut-2-enyl)xanthen-9-one) has not been explicitly reported in a single dedicated study. nih.gov However, a viable synthetic strategy can be designed based on established methodologies for constructing polyhydroxylated and prenylated xanthones. ingentaconnect.combenthamdirect.com The synthesis would logically proceed in two main stages: first, the construction of the highly oxygenated xanthone core, and second, the regioselective introduction of the two prenyl side chains.
Synthesis of the Polyhydroxyxanthone Core: The 1,3,5,6-tetrahydroxyxanthone (B1664531) core could be assembled using one of the classical methods described in section 4.1. A benzophenone cyclization route is a likely approach. This would involve the synthesis of a suitably substituted 2,2'-dihydroxybenzophenone precursor, such as 2,4,5,2',6'-pentahydroxybenzophenone, followed by an acid-catalyzed cyclodehydration. Protecting groups for the hydroxyl functions would be essential to control the regioselectivity of the reactions and would need to be carefully chosen for selective removal later in the synthesis.
Introduction of Prenyl Groups: With the polyhydroxyxanthone core in hand, the next critical step is the introduction of the two C-prenyl (3-methylbut-2-enyl) groups at the C-2 and C-7 positions. The most common method for this transformation is the electrophilic substitution of the xanthone nucleus with a prenylating agent, such as prenyl bromide, in the presence of a base. unram.ac.id The reaction typically proceeds via initial O-prenylation of a hydroxyl group, followed by a thermal or Lewis acid-catalyzed Claisen rearrangement to install the prenyl group onto the aromatic ring (C-prenylation). ingentaconnect.combenthamdirect.com The regioselectivity of the prenylation can be influenced by factors such as the choice of solvent, base, and the specific hydroxyl group that is deprotonated. For a complex target like this compound, achieving selective prenylation at C-2 and C-7 would be a significant challenge, likely requiring a carefully planned sequence of protection, prenylation, and deprotection steps.
Alternative modern approaches might utilize microwave-assisted organic synthesis (MAOS) or heterogeneous catalysis with reagents like Montmorillonite K10 clay to improve the efficiency and yields of the prenylation steps. ingentaconnect.combenthamdirect.com
Designed Structural Analogues and Derivatives of this compound
The structural modification of complex natural products is a key strategy in medicinal chemistry to develop new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties. nih.gov For this compound, designed analogues would likely focus on modifying the hydroxylation pattern and the nature of the prenyl substituents, as these features are known to be crucial for the biological activity of many xanthones. nih.govmdpi.com
Structure-Activity Relationship (SAR) Insights: Studies on various natural and synthetic xanthones have provided valuable SAR data that can guide the design of this compound analogues. nih.govresearchgate.net
Hydroxyl Groups: The number and position of hydroxyl groups significantly influence activity. A hydroxyl group ortho to the carbonyl function (at C-1) is often found to contribute significantly to the cytotoxicity of xanthones in cancer cell lines. nih.gov Modifying the hydroxyl groups at positions 3, 5, and 6 through methylation, acylation, or removal could probe their importance for a specific biological target.
Prenyl Groups: Prenyl substituents are pivotal for the activity of many xanthones, often enhancing their potency. mdpi.com The type and position of the prenyl group are also critical. For instance, some studies suggest that xanthones with a 1,1-dimethylallyl group exhibit stronger activity than those with the more common 3,3-dimethylallyl (prenyl) group. acs.org
Examples of Designed Analogues: Based on these principles, several classes of this compound analogues could be synthesized and evaluated:
Simplified Analogues: Synthesizing analogues with only one prenyl group (at either C-2 or C-7) or with different hydroxylation patterns to determine the minimal structural requirements for activity.
Modified Prenyl Chains: Replacing the prenyl groups with other lipophilic chains (e.g., geranyl groups) or with cyclized derivatives (e.g., forming pyran or furan (B31954) rings with an adjacent hydroxyl group) could modulate activity and bioavailability. researchgate.net
Introduction of Other Functional Groups: Incorporating heteroatoms (like nitrogen) or halogens into the xanthone scaffold could lead to new interactions with biological targets and potentially novel mechanisms of action.
The synthesis of libraries of such analogues, followed by systematic biological evaluation, would be essential to explore the SAR around the this compound scaffold and identify new lead compounds for drug development. nih.gov
Introduction of Chiral Moieties for Enantioselective Synthesis
The synthesis of single-enantiomer drugs is of paramount importance in pharmaceutical development, as different enantiomers of a chiral molecule can exhibit widely varying biological activities, potencies, and safety profiles. rroij.com For complex scaffolds like xanthones, a common and effective method for achieving enantioselectivity is through the "chiral pool" strategy. This approach involves coupling the achiral xanthone core with readily available, enantiomerically pure molecules, known as chiral building blocks or moieties. nih.gov
Recent advancements have focused on synthesizing libraries of chiral derivatives of xanthones (CDXs) to explore their biological potential. nih.gov A prevalent synthetic route involves modifying the xanthone scaffold to include a reactive functional group, such as a carboxylic acid. This modified xanthone can then be coupled with various chiral building blocks, most commonly the enantiomers of proteinogenic amino acids or amino alcohols. nih.govmdpi.com
The coupling reaction is typically facilitated by peptide coupling reagents. Reagents such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have been successfully used to create amide linkages between a carboxyxanthone and a chiral amine, yielding a new chiral derivative with high enantiomeric purity. nih.gov This strategy allows for the creation of two distinct enantiomeric products by simply using the (R)- or (S)-enantiomer of the chiral building block, enabling the systematic study of enantioselectivity in biological assays. nih.gov
Table 1: Illustrative Strategy for Enantioselective Synthesis via Chiral Moieties
This table outlines the general methodology for creating chiral xanthone derivatives by coupling a generic carboxyxanthone with various chiral building blocks.
| Starting Xanthone Scaffold | Chiral Building Block (Moiety) | Coupling Reagent | Resulting Chiral Derivative |
|---|---|---|---|
| Carboxyxanthone | (R)-Alanine methyl ester | TBTU | Xanthone-(R)-Alanine methyl ester conjugate |
| Carboxyxanthone | (S)-Alanine methyl ester | TBTU | Xanthone-(S)-Alanine methyl ester conjugate |
| Carboxyxanthone | (R)-Phenylalanine methyl ester | COMU | Xanthone-(R)-Phenylalanine methyl ester conjugate |
| Carboxyxanthone | (S)-Phenylalanine methyl ester | COMU | Xanthone-(S)-Phenylalanine methyl ester conjugate |
| Carboxyxanthone | (R)-Leucinol | TBTU | Xanthone-(R)-Leucinol conjugate |
| Carboxyxanthone | (S)-Leucinol | TBTU | Xanthone-(S)-Leucinol conjugate |
Note: This table illustrates a general synthetic strategy applicable to the xanthone class. Specific application to this compound would first require its functionalization to a carboxy-derivative.
Chemical Modifications for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. immutoscientific.com SAR studies involve the systematic synthesis of a series of analogues of a lead compound, followed by the evaluation of their biological effects. drugdesign.org The goal is to identify the key structural features—pharmacophores—responsible for the desired activity and to optimize the molecule for improved efficacy, selectivity, and pharmacokinetic properties. nih.gov
For the xanthone class, SAR studies are crucial for harnessing their therapeutic potential. By making targeted modifications to the xanthone core, researchers can probe the molecular interactions between the compound and its biological target. researchgate.net Key modifications often include:
Alteration of Substituents: Changing the nature and position of substituent groups (e.g., hydroxyl, methoxy, prenyl groups) on the aromatic rings.
Functional Group Modification: Converting existing functional groups into others to alter properties like solubility, hydrogen bonding capacity, and electronic distribution.
Stereochemical Exploration: As discussed previously, synthesizing and testing both enantiomers of chiral derivatives to determine if the biological activity is stereospecific. Enantioselectivity is a critical component of SAR, as significant differences in activity between enantiomers can provide valuable information about the chiral nature of the biological target's binding site. nih.govresearchgate.net
The data gathered from these studies allows for the construction of an SAR model, which guides the rational design of new, more potent compounds. For instance, studies on certain chiral xanthone derivatives have revealed that antitumor activity can be highly dependent on the specific stereochemistry of the molecule. researchgate.net
Table 2: Conceptual Framework for a Structure-Activity Relationship (SAR) Study
This table provides a hypothetical example of how SAR data for a series of modified xanthone derivatives might be organized to identify key structural features for a specific biological activity.
| Compound ID | Modification on Xanthone Core | Chiral Moiety | Relative Bioactivity (%) | SAR Interpretation |
|---|---|---|---|---|
| X-01 (Parent) | - | None (Achiral) | 10 | Baseline activity of the core structure. |
| X-02a | Carboxylic acid at C2 | (R)-Alanine | 45 | Introduction of a chiral center enhances activity. The (R)-enantiomer is moderately more potent than the (S)-enantiomer. |
| X-02b | Carboxylic acid at C2 | (S)-Alanine | 30 | |
| X-03a | Carboxylic acid at C2 | (R)-Phenylalanine | 85 | A bulky, hydrophobic group (phenyl) on the chiral moiety significantly increases activity. Strong enantioselectivity observed. |
| X-03b | Carboxylic acid at C2 | (S)-Phenylalanine | 15 | |
| X-04 | Methoxy group at C6 | None (Achiral) | 12 | Modification distant from the primary pharmacophore has minimal effect. |
Note: The data presented in this table is hypothetical and serves only to illustrate the principles of an SAR study.
Biological Activities and Mechanistic Investigations of Toxyloxanthone D
Xanthones, in general, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects researchgate.netsci-hub.setaylors.edu.mydntb.gov.ua. Toxyloxanthone D, as a member of this class, is being investigated for its potential contributions to these activities.
Antibacterial Efficacy and Underlying Mechanisms
While specific antibacterial data for this compound is limited in the current literature, xanthones as a class have shown notable antibacterial activity against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netmdpi.com. The general mechanisms by which natural compounds, including xanthones, exert antibacterial effects often involve disruption of the bacterial cell membrane, inhibition of essential metabolic pathways, interference with nucleic acid and protein synthesis, or damage to the cell wall mdpi.comnih.govmnba-journal.comoregonstate.education.
Research into related compounds like Toxyloxanthone C suggests a broader antimicrobial profile within this chemical family researchgate.net. Specific mechanisms such as cell membrane interaction, which can lead to leakage of cellular contents or disruption of membrane potential, are common targets for antimicrobial agents oregonstate.educationmdpi.comnih.govnih.gov. Biofilm inhibition is another critical area, as biofilms contribute significantly to antimicrobial resistance mdpi.comnih.govfrontiersin.org. Although direct evidence for this compound's role in biofilm inhibition is scarce, the broader class of xanthones is being explored for such properties umw.edu.pl.
Antifungal Efficacy
Toxyloxanthone C, a closely related xanthone (B1684191), has demonstrated significant antifungal activity against several pathogenic fungi. Studies have reported its efficacy against Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 µg/mL researchgate.net. Toxyloxanthone B has also been associated with antifungal activity against Candida albicans, with MICs reported in the range of 64 to >256 µg/mL nih.govresearchgate.net.
The mechanisms underlying antifungal activity for xanthones often involve interference with fungal cell wall synthesis, disruption of the cell membrane integrity, or inhibition of key metabolic enzymes essential for fungal survival nih.govwikipedia.orgpdfdrive.to. While this compound's specific antifungal profile requires further elucidation, the established activities of its analogues suggest a potential role in combating fungal infections.
Table 1: Antifungal Activity of Toxyloxanthone C
| Fungal Species | MIC (µg/mL) | Reference |
| Candida glabrata | 4-8 | researchgate.net |
| Cryptococcus neoformans | 2-8 | researchgate.net |
| Aspergillus fumigatus | 2-8 | researchgate.net |
| A. nidulans | 2-8 | researchgate.net |
Anticancer Potential and Cellular Mechanisms
Xanthones have garnered considerable attention for their anticancer properties, acting through various cellular mechanisms.
Cytotoxic Effects in Preclinical Models
Several xanthone derivatives have exhibited cytotoxic effects against a range of cancer cell lines in preclinical studies. For instance, xanthones isolated from Cudrania tricuspidata have shown cytotoxicity against human tumor cell lines, with some compounds displaying IC50 values in the micromolar range researchgate.netsci-hub.sesemanticscholar.org. Toxyloxanthone B has been implicated in studies related to oral cancer cell lines waocp.org, and Toxyloxanthone C has been identified in extracts demonstrating broad cytotoxicity against various cancer cell lines researchgate.netsci-hub.se. The specific cytotoxic profile of this compound against different cancer types and its associated IC50 values are subjects for ongoing investigation.
Analytical Methodologies for Toxyloxanthone D Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for isolating and quantifying Toxyloxanthone D from complex mixtures, such as plant extracts. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for analyzing natural products like this compound. It offers high resolution, sensitivity, and can be coupled with various detectors for comprehensive analysis. HPLC is often employed for quality control, as indicated by listings for this compound specifying "Analysis control, HPLC≥95%" acmec.com.cn.
Typical HPLC analyses involve a stationary phase (e.g., C18 silica (B1680970) columns) and a mobile phase (e.g., mixtures of water, acetonitrile, or methanol, often with buffers or acids to control pH) mdpi.comresearchgate.netijpsonline.com. Detection is commonly performed using UV-Vis detectors, often set at wavelengths where xanthones exhibit strong absorbance, such as around 264 nm or in the 200-400 nm range researchgate.netijpsonline.commdpi.com.
Illustrative HPLC Data Table Structure:
| Compound Name | Retention Time (min) | Mobile Phase Composition (e.g., % Acetonitrile/Water) | Detector Wavelength (nm) | Peak Purity |
| This compound | [Specific value] | [Specific composition] | [Specific wavelength] | [e.g., >0.99] |
| [Related Compound] | [Specific value] | [Specific composition] | [Specific wavelength] | [e.g., >0.99] |
Gas Chromatography (GC)
Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile compounds. While xanthones like this compound are generally not highly volatile, GC can be employed if derivatization is performed to increase volatility or if analyzing volatile co-constituents in a sample matrix jfda-online.com. GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification capabilities unar.ac.idteledynelabs.com.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique valuable for initial screening, assessing sample purity, and monitoring reaction progress in the isolation of natural products protocols.iolibretexts.orgsigmaaldrich.com. TLC involves separating compounds on a thin layer of adsorbent material (e.g., silica gel) coated on a plate. For this compound, TLC can be used to quickly determine the presence of the compound and its approximate purity relative to other components in an extract utar.edu.my. High-Performance Thin Layer Chromatography (HPTLC) offers improved resolution and quantitative capabilities sigmaaldrich.com.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful hyphenated techniques that combine the separation power of HPLC with the high sensitivity and specificity of mass spectrometry mdpi.comkcasbio.comnih.govresearchgate.net. LC-MS is invaluable for identifying and quantifying compounds, especially those present at low concentrations or in complex matrices, by providing molecular weight information and fragmentation patterns. For this compound, LC-MS/MS can confirm its identity and quantify its presence with high accuracy, even in the presence of interfering substances kcasbio.comnih.govumw.edu.pl. Techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS can be particularly effective for polar compounds researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse technique for identifying volatile and semi-volatile compounds by coupling GC separation with MS detection unar.ac.idteledynelabs.comshimadzu.com. GC-MS analysis can identify known compounds by comparing their mass spectra and retention times to spectral libraries (e.g., NIST) unar.ac.id. While this compound itself may not be ideal for direct GC-MS analysis without derivatization, GC-MS is instrumental in characterizing the volatile components of plant extracts from which this compound might be isolated. For instance, GC-MS has been used to identify other related compounds within extracts umw.edu.pl.
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are indispensable for determining the precise molecular structure of isolated compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (e.g., COSY, HSQC, HMBC), is the cornerstone of structure elucidation for organic molecules maas.edu.mmnih.govslideshare.netresearchgate.netresearchgate.net. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish correlations between nuclei, allowing for the complete mapping of the molecular structure. For xanthones, NMR analysis can identify characteristic chemical shifts and coupling patterns that define the xanthone (B1684191) core and any attached substituents nih.govresearchgate.net. For example, studies on related compounds have reported specific proton signals, such as a doublet at δH 6.56 ppm for a toxyloxanthone derivative utar.edu.my.
Illustrative NMR Data Table Structure:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment (e.g., H-2, C-10) |
| ¹H | [Specific value] | [e.g., s, d, t, m] | [Specific value] | [e.g., H-1] |
| ¹³C | [Specific value] | [e.g., CH, CH₂, C] | N/A | [e.g., C-2] |
Mass Spectrometry (MS): Mass spectrometry provides critical information about the molecular weight of a compound through its molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and offers structural insights through fragmentation patterns mdpi.comnih.govresearchgate.netrfi.ac.uknih.gov. High-resolution mass spectrometry (HRMS) can determine the exact elemental composition, further aiding in structure confirmation. When coupled with chromatography (LC-MS, GC-MS), MS becomes a powerful tool for both identification and quantification.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups (e.g., hydroxyl -OH, carbonyl C=O, aromatic C=C) based on their characteristic absorption frequencies maas.edu.mmslideshare.netresearchgate.net. This technique provides complementary information to NMR and MS for structural characterization.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is often used as a detection method in HPLC, as mentioned previously mdpi.comresearchgate.netijpsonline.commdpi.com. It can also provide information about the electronic structure of conjugated systems, such as the chromophore present in xanthone structures.
X-ray Crystallography: If this compound can be crystallized, X-ray crystallography provides the most definitive structural determination, revealing the precise three-dimensional arrangement of atoms in the solid state researchgate.net.
Compound List:
this compound
Advanced Research Methodologies for Toxyloxanthone D Studies
In Vitro Model Systems for Biological Evaluation
In vitro, or "test-tube," experiments are the foundational step in drug discovery, offering a controlled environment to assess a compound's direct effects on cells and molecular targets.
Two-dimensional (2D) cell culture is a primary method for the initial screening of a compound's biological activity. In this system, cells are grown as a single layer (monolayer) on a flat plastic surface. scribbr.comchemfaces.com This approach is cost-effective, highly reproducible, and suitable for high-throughput screening. scribbr.com
For Toxyloxanthone D, 2D cell culture would be used to determine its general cytotoxicity and to identify potential therapeutic areas, such as oncology or inflammation. For instance, various cancer cell lines (e.g., breast, lung, colon) would be exposed to increasing concentrations of the compound to measure its effect on cell viability. The results are typically expressed as an IC50 value—the concentration of the compound required to inhibit cell growth by 50%.
Illustrative Data Table: Cytotoxicity of a Test Compound in 2D Cell Culture
Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HT-29 | Colon Cancer | 18.5 |
| PC-3 | Prostate Cancer | 35.1 |
While 2D cultures are excellent for initial screening, they lack the complex architecture of living tissue. biocrick.com Advanced three-dimensional (3D) models provide a more physiologically relevant environment by mimicking the cell-cell and cell-matrix interactions found in vivo. biocrick.com
3D Spheroids: These are simple, self-assembled aggregates of cells that form a spherical structure. researchgate.netresearchgate.net They are useful for studying how a compound like this compound might penetrate a solid tumor mass and for evaluating effects that depend on 3D cell-to-cell contact. myprivatephd.com
Organoids: Derived from stem cells, organoids are more complex structures that self-organize to replicate the architecture and functionality of a specific organ. researchgate.net A liver organoid, for example, could be used to assess the metabolism of this compound or its potential for liver toxicity in a human-relevant model. myprivatephd.com
Organ-on-a-Chip: This technology combines cell culture with microfluidic systems to create dynamic models of human organs. nirakn.edu.au These "chips" can simulate physiological conditions like blood flow and mechanical forces, offering a sophisticated platform to study the multifaceted interactions of a compound within a simulated organ system. nirakn.edu.au
The transition from 2D to these complex models is crucial for improving the prediction of a drug's behavior in humans. biocrick.comnirakn.edu.au
To understand how a compound works at the molecular level, cell-free assays are employed. These assays isolate specific proteins, enzymes, or nucleic acids from the complex cellular environment to directly measure a compound's interaction with its intended target. phdassistance.com This approach avoids the complexities of cellular uptake and metabolism, providing a clear measure of direct binding or inhibition. phdassistance.com
For this compound, if it showed anticancer activity in cell cultures, a cell-free assay could determine if it directly inhibits a specific kinase or enzyme known to be crucial for cancer cell survival. Techniques like the Cellular Thermal Shift Assay (CETSA) can even confirm if the compound binds to its target inside intact cells by measuring the increased thermal stability of the protein upon ligand binding.
Preclinical In Vivo Studies for Efficacy and Pharmacokinetics
Following promising in vitro results, research progresses to in vivo studies, which involve testing the compound in living organisms, typically animal models. These studies are essential for understanding how a compound behaves in a complex, whole-body system.
Animal models are used to assess whether a compound's in vitro activity translates into therapeutic efficacy in a living organism. The choice of model is critical and depends on the disease being studied. For cancer research, a common approach is the xenograft model, where human tumor cells are implanted into immunocompromised mice.
If this compound were being evaluated as an anticancer agent, it would be administered to tumor-bearing mice. Researchers would then monitor tumor growth over time compared to a control group receiving a placebo. A significant reduction in tumor volume would indicate in vivo efficacy. Other models, such as genetically engineered mice that spontaneously develop tumors, can also be used to provide a more comprehensive understanding of a drug's potential.
Pharmacokinetics (PK) describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies are vital for determining a compound's behavior and for predicting its human PK profile.
These studies are typically conducted in rodents (mice or rats) and sometimes in larger animals like dogs. After administering this compound, blood samples would be collected at multiple time points to measure its concentration in the plasma. This data is used to calculate key PK parameters. Understanding these parameters is crucial for designing effective dosing regimens for further studies.
Illustrative Data Table: Key Pharmacokinetic Parameters of a Test Compound
Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Parameter | Definition | Illustrative Value (Rodent Model) |
| Cmax | Maximum concentration in plasma | 2.5 µg/mL |
| Tmax | Time to reach Cmax | 2 hours |
| AUC | Area Under the Curve (total drug exposure) | 12.5 µg·h/mL |
| t1/2 | Half-life (time for concentration to reduce by 50%) | 4 hours |
| CL | Clearance (rate of drug removal from the body) | 1.5 L/h/kg |
Computational and In Silico Approaches in the Study of this compound
In the realm of modern drug discovery and natural product research, computational and in silico methodologies serve as powerful tools to predict and analyze the interactions of bioactive compounds with biological targets. While specific computational studies on this compound are not extensively documented in publicly available literature, the application of these techniques to the broader class of xanthones provides a clear framework for how this compound can be investigated. These methods offer a cost-effective and rapid means to explore its therapeutic potential, understand its mechanism of action, and guide further experimental research.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unsoed.ac.idugm.ac.id It is widely used to predict the binding mode and affinity of a small molecule, such as this compound, within the active site of a target protein. unsoed.ac.idugm.ac.id This method is instrumental in structure-based drug design, helping to elucidate the molecular basis of a compound's activity. unsoed.ac.id
In the context of xanthones, molecular docking studies have been successfully employed to investigate their potential as therapeutic agents for various diseases. For instance, derivatives of xanthone (B1684191) have been docked against protein targets for COVID-19, such as the main protease, revealing potential inhibitory interactions. unsoed.ac.id In one such study, hydroxyxanthone derivatives with sulfonate and chloro substitutions showed promising binding energies, suggesting their potential as COVID-19 therapeutic agents. unsoed.ac.id Similarly, various xanthone derivatives have been evaluated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. innovareacademics.in These studies have shown that xanthones can dock into the active site of COX-2, forming stable complexes through hydrogen bonds and other non-covalent interactions. innovareacademics.in
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. ugm.ac.idjournals.co.za MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the binding interaction and the conformational changes that may occur in both the ligand and the protein. ugm.ac.idjournals.co.za For xanthone derivatives, MD simulations have been used to confirm the stability of their interactions with targets like the epidermal growth factor receptor (EGFR), a key protein in cancer progression. ugm.ac.id These simulations can reveal the persistence of critical hydrogen bonds and other interactions, reinforcing the predictions made by molecular docking. journals.co.za
A hypothetical molecular docking and dynamics simulation study for this compound could involve the following steps:
Target Identification: Selecting a relevant biological target based on the known activities of this compound (e.g., antioxidant, anti-inflammatory, or anticancer proteins).
Protein and Ligand Preparation: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) and preparing the 3D structure of this compound.
Molecular Docking: Using software like AutoDock or Glide to dock this compound into the active site of the target protein. The results would be analyzed based on the predicted binding energy and the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics Simulation: Taking the best-docked complex and running an MD simulation for a specific duration (e.g., 100 nanoseconds) to assess the stability of the complex in a simulated physiological environment. ugm.ac.id
Table 1: Illustrative Example of Molecular Docking Data for Xanthone Derivatives against a Hypothetical Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Xanthone A | -8.5 | TYR23, LYS45, ASP121 |
| Xanthone B | -9.2 | TYR23, ARG50, ASP121 |
| This compound (Hypothetical) | -9.5 | TYR23, ARG50, GLU122 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. semanticscholar.orgnih.gov By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. semanticscholar.orgnih.gov
QSAR studies have been instrumental in understanding the anticancer and antimalarial activities of xanthone derivatives. semanticscholar.orgnih.gov For example, a QSAR model developed for a series of xanthone derivatives against cancer cell lines identified that descriptors such as dielectric energy, the number of hydroxyl groups, and the logarithm of the partition coefficient (LogP) were significantly correlated with their anticancer activity. nih.gov This model was then used to virtually design new xanthone derivatives with potentially enhanced activity. nih.gov
In another study focused on antimalarial activity, a QSAR model for prenylated xanthones highlighted the importance of the charges on specific oxygen and carbon atoms for their inhibitory effect. semanticscholar.org This information was subsequently used to design new xanthone compounds with improved predicted antimalarial activity, some of which were synthesized and confirmed to be highly potent in in vitro assays. semanticscholar.org
A QSAR study for this compound and its analogs would typically involve:
Data Set Collection: Assembling a series of xanthone compounds with known biological activity (e.g., IC50 values) against a specific target.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: Rigorously validating the QSAR model to ensure its predictive power and robustness.
Prediction and Design: Using the validated model to predict the activity of this compound (if not already in the training set) and to design new derivatives with potentially higher activity.
Table 2: Example of Descriptors Used in QSAR Models for Xanthones
| Descriptor Type | Example Descriptor | Relevance to Activity |
| Electronic | Net atomic charge (qC1) | Influences electrostatic interactions with the target. nih.gov |
| Hydrophobic | LogP | Relates to the compound's ability to cross cell membranes. nih.gov |
| Steric/Topological | Shape Index | Describes the three-dimensional shape of the molecule. nih.gov |
| Thermodynamic | Dielectric Energy | Relates to the energy of the molecule in a dielectric medium. nih.gov |
This table provides examples of descriptors that have been found to be important in QSAR studies of xanthone derivatives.
Virtual Screening for Novel Modulators and Targets
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comresearchgate.net This method can be either structure-based, relying on molecular docking, or ligand-based, using information from known active compounds. mdpi.com
Virtual screening has been successfully applied to natural product libraries to identify novel bioactive compounds, including xanthones. mdpi.comnih.gov For instance, a virtual screening of a database of natural products could be performed to find compounds that have a similar shape and chemical features to a known active xanthone, or that are predicted to dock well into the active site of a target protein. mdpi.com This approach has been used to screen for potential inhibitors of ketohexokinase C, a key enzyme in fructose (B13574) metabolism, from a library of α-Mangostin analogs. mdpi.com
For this compound, virtual screening could be utilized in several ways:
To identify novel biological targets: this compound could be virtually screened against a panel of different protein targets to predict potential new mechanisms of action.
To discover novel modulators of a known target: A library of compounds could be virtually screened to find molecules that are structurally similar to this compound and might exhibit similar or improved activity.
To repurpose existing drugs: A library of approved drugs could be virtually screened to see if any have a predicted interaction with a target known to be modulated by this compound.
The process of a structure-based virtual screening campaign would generally include:
Library Preparation: Assembling a large, diverse library of 3D compound structures.
Target Preparation: Preparing the 3D structure of the biological target.
High-Throughput Docking: Docking all the compounds in the library into the target's active site.
Hit Selection and Refinement: Ranking the compounds based on their docking scores and visually inspecting the top-ranked hits to select a smaller subset for further investigation. mdpi.com
Q & A
Q. What are the established synthetic routes for Toxyloxanthone D, and what are their key challenges?
this compound is synthesized via regioselective alkylation of hydroxysalicylaldehydes or through semi-synthetic modifications of natural precursors like mangiferin. A critical challenge is achieving regiochemical control during prenylation or methylation steps, which often require optimized catalysts (e.g., Lewis acids) and inert conditions to prevent side reactions. For example, Giallombardo et al. (2014) demonstrated the use of palladium-mediated coupling for toxyloxanthone B synthesis, a structurally related analog, which can inform similar strategies for this compound . Purification typically involves column chromatography with gradient elution to separate xanthone derivatives.
Q. How is the structural characterization of this compound validated in new isolates or synthetic batches?
Structural confirmation relies on tandem spectroscopic techniques:
- NMR : - and -NMR data are compared to literature values for xanthone scaffolds, focusing on aromatic proton coupling patterns and substituent-induced chemical shifts .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while fragmentation patterns help differentiate isomers.
- X-ray crystallography : Used for absolute configuration determination in crystalline derivatives . Discrepancies in spectral data should prompt re-evaluation of purification protocols or consideration of tautomeric forms.
Q. What in vitro bioactivity profiles have been reported for this compound?
Toxyloxanthone C (a close analog) exhibited cytotoxicity against HCT-116, SMMC-7721, and SGC-7901 cell lines (IC = 1.6–11.8 μg/mL) in a study by Hou et al. (2017). While this compound-specific data are limited, researchers should adopt standardized assays (e.g., MTT or SRB protocols) with positive controls (e.g., doxorubicin) and replicate experiments to account for cell line variability .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Yield optimization requires:
- DoE (Design of Experiments) : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Protecting group strategies : Selective protection of hydroxyl groups during alkylation steps to minimize side products .
- Scale-up considerations : Transitioning from milligram to gram-scale synthesis may necessitate flow chemistry or continuous extraction techniques to maintain efficiency.
Q. What mechanisms underlie contradictory bioactivity results for this compound analogs across studies?
Contradictions often arise from:
- Assay variability : Differences in cell culture conditions (e.g., serum concentration, passage number) or endpoint measurements (e.g., ATP vs. resazurin-based viability assays).
- Structural heterogeneity : Minor substituent changes (e.g., methoxy vs. prenyl groups) drastically alter pharmacokinetic properties. Researchers should perform comparative studies using identical protocols and include structure-activity relationship (SAR) analyses to isolate critical functional groups .
Q. What methodologies are recommended for elucidating the molecular targets of this compound in cancer pathways?
Target identification involves:
- Affinity chromatography : Immobilizing this compound on solid supports to capture binding proteins from cell lysates.
- CRISPR-Cas9 screens : Genome-wide knockout libraries can pinpoint genes essential for compound sensitivity.
- Molecular docking : Computational modeling against known oncogenic targets (e.g., topoisomerases, kinases) guided by xanthone pharmacophore features . Validated hits require orthogonal confirmation via techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. How should researchers address discrepancies in NMR data between synthetic and natural this compound isolates?
Discrepancies may indicate:
- Stereochemical mismatches : Natural products often have chiral centers absent in racemic synthetic batches.
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d). Solutions include:
- Repeating NMR in multiple solvents.
- Derivatization with chiral auxiliaries for enantiomeric resolution.
- Comparing optical rotation values with literature data .
Methodological Best Practices
- Data Reproducibility : Adhere to Beilstein Journal guidelines: Report experimental details (e.g., solvent grades, instrument models) in Supplementary Information to enable replication .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for bioactivity comparisons, and report p-values with effect sizes .
- Ethical Synthesis : For novel derivatives, provide HRMS, elemental analysis, and ≥95% purity thresholds via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
